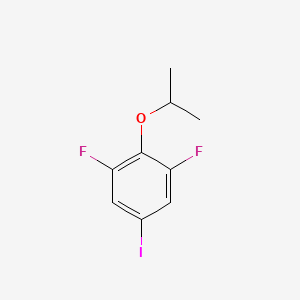

1,3-Difluoro-5-iodo-2-isopropoxybenzene

Description

The exact mass of the compound this compound is 297.96662 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-5-iodo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNVXKUUHBSFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Difluoro-5-iodo-2-isopropoxybenzene CAS 1826110-23-9 properties

Topic: 1,3-Difluoro-5-iodo-2-isopropoxybenzene (CAS 1826110-23-9) Content Type: Technical Monograph & Synthesis Guide[1]

Strategic Intermediate for Medicinal Chemistry & Agrochemical Scaffolds[1]

Executive Summary

This compound (CAS 1826110-23-9) is a highly specialized halogenated aromatic ether used primarily as a regioselective building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and metabolic modulators.[1][2]

Its structural uniqueness lies in the "2-isopropoxy-1,3-difluoro" motif .[1] The flanking fluorine atoms at positions 1 and 3 provide metabolic stability and electronic modulation, while the bulky isopropoxy group at position 2 imposes steric constraints that enforce specific binding conformations in protein active sites.[1] The iodine atom at position 5 serves as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold.

Chemical Identity & Physical Properties[1][3][4]

| Property | Data |

| CAS Number | 1826110-23-9 |

| IUPAC Name | 1,3-Difluoro-5-iodo-2-(propan-2-yloxy)benzene |

| Molecular Formula | C₉H₉F₂IO |

| Molecular Weight | 298.07 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point (Est.) | 235–245 °C (760 mmHg) / 105–110 °C (15 mmHg) |

| Density (Est.) | 1.65 ± 0.05 g/cm³ |

| LogP (Calc.) | ~3.8 (Highly Lipophilic) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Flash Point | >110 °C (Closed Cup) |

Structural Analysis & Reactivity Logic

The molecule features three distinct functional zones that dictate its synthetic utility:

-

The Electrophilic Handle (C-I): The C5-Iodine bond is the weakest and most reactive site.[1] It undergoes oxidative addition with Pd(0) rapidly, often at room temperature or mild heating, allowing selective coupling even in the presence of other halogens (e.g., if a Cl or Br were introduced later).

-

The Electronic Core (F-C-C-O-C-C-F): The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) if the iodine is displaced (though rare under standard coupling conditions).[1]

-

The Steric Anchor (O-iPr): The isopropoxy group prevents free rotation in tight binding pockets and protects the C2 position from metabolic oxidation.[1]

Reaction Pathway Visualization

The following diagram illustrates the primary divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic utility of the 5-iodo handle in palladium-catalyzed and organometallic transformations.

Synthesis Protocol: Alkylation of 2,6-Difluoro-4-iodophenol

While direct iodination of 1,3-difluoro-2-isopropoxybenzene is possible, it often suffers from regioselectivity issues (ortho- vs para-iodination). The most robust, self-validating protocol involves the Williamson ether synthesis starting from the commercially available 2,6-difluoro-4-iodophenol . This route guarantees the correct substitution pattern.

Methodology: O-Alkylation[1]

Reagents:

-

Precursor: 2,6-Difluoro-4-iodophenol (1.0 equiv)

-

Alkylating Agent: 2-Bromopropane (1.5 equiv) or 2-Iodopropane (1.2 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2,6-difluoro-4-iodophenol (e.g., 10.0 g, 39 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (10.8 g, 78 mmol) in a single portion. The suspension may turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes to ensure complete deprotonation.

-

Alkylation: Add 2-bromopropane (5.5 mL, 58.5 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear, and the less polar ether product (high Rf) should appear.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-water (300 mL) to dissolve inorganic salts and precipitate the organic product (or induce phase separation).

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).[1]

-

Wash the combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes).

Yield & Characterization Expectations

-

Typical Yield: 85–95%

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25–7.35 (d, J = ~8 Hz, 2H, Ar-H) — Coupling to F splits these signals.

-

δ 4.40–4.50 (septet, J = 6.5 Hz, 1H, O-CH -(CH₃)₂)

-

δ 1.35 (d, J = 6.5 Hz, 6H, -CH₃)

-

Handling, Safety & Stability

Safety Profile

-

GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).

-

Specific Hazard: As an alkyl iodide/bromide derivative, residual alkylating agents in the crude synthesis are potential carcinogens. Ensure thorough washing during workup.

-

Stability: The compound is stable at room temperature under ambient atmosphere. However, as an aryl iodide, it should be protected from prolonged exposure to direct light to prevent gradual photo-deiodination (turning the sample pink/purple).

Storage

-

Store in a tightly sealed container.

-

Recommended: Refrigerator (2–8 °C) for long-term storage.

-

Light Sensitive: Amber glass vials are required.

References

- Chemical Identity & CAS Verification

-

Precursor Synthesis (2,6-Difluoro-4-iodophenol)

-

LookChem. (2025). 2,6-Difluoro-4-iodophenol Properties and Suppliers. Retrieved from [Link]

-

-

General Alkylation Protocols (Williamson Ether Synthesis)

-

Organic Chemistry Portal. (2025). Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]

-

- Iodination Methodologies (Alternative Route)

-

Safety Data (GHS Classifications)

Sources

Navigating the Synthesis of 1,3-Difluoro-5-iodo-2-isopropoxybenzene: A Technical Guide for Advanced Research

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The Precursor Landscape: Sourcing and Economics of 1,3-Difluoro-5-iodobenzene

The journey to synthesizing 1,3-Difluoro-5-iodo-2-isopropoxybenzene begins with a solid understanding of its key precursor, 1,3-Difluoro-5-iodobenzene (CAS No. 2265-91-0). This compound is a clear, colorless to light yellow liquid and serves as the foundational scaffold for the introduction of the isopropoxy group.

Commercial Availability and Pricing

A survey of prominent chemical suppliers indicates that 1,3-Difluoro-5-iodobenzene is readily available in research and bulk quantities. The pricing is variable and dependent on the supplier, purity, and quantity ordered. Below is a comparative table of representative suppliers and their offerings.

| Supplier | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | 97% | 1 g | $31.05 |

| 5 g | $35.65 | ||

| 10 g | $36.80 | ||

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g | $46.00 |

| 25 g | $159.00 | ||

| Chem-Impex | ≥ 98% (GC) | - | Price on Request |

| Fisher Scientific | 98% | 1 g | $45.75 |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact suppliers directly for the most current pricing and availability.

Physicochemical Properties of the Starting Material

A thorough understanding of the physical and chemical properties of 1,3-Difluoro-5-iodobenzene is paramount for successful reaction planning and execution.

| Property | Value |

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 239.99 g/mol |

| Appearance | Colorless to light yellow to light orange clear liquid[1] |

| Boiling Point | 60 °C at 17 mmHg[1] |

| Density | 1.99 g/mL |

| Refractive Index (n20/D) | 1.55 |

| Storage Conditions | Store at 2-8 °C[1] |

Proposed Synthesis of this compound

The introduction of the isopropoxy group onto the 1,3-Difluoro-5-iodobenzene ring is the key transformation. Given the electron-withdrawing nature of the two fluorine atoms, the aromatic ring is activated towards nucleophilic aromatic substitution (SNA r). The position ortho to both fluorine atoms (C2) is the most electrophilic and, therefore, the most likely site for nucleophilic attack.

Caption: Proposed SNAr pathway for the synthesis.

Detailed Experimental Protocol

This protocol is a well-reasoned starting point. Optimization of temperature, reaction time, and solvent may be necessary to maximize yield and purity.

Materials:

-

1,3-Difluoro-5-iodobenzene

-

Sodium metal or Sodium hydride (NaH)

-

Anhydrous Isopropanol (iPrOH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as a higher boiling point solvent)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Isopropoxide:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add anhydrous isopropanol (e.g., 50 mL).

-

Carefully add sodium metal (1.1 equivalents relative to the starting material) in small portions to the isopropanol. The reaction is exothermic and produces hydrogen gas. Allow for complete dissolution of the sodium to form sodium isopropoxide.

-

Alternative: If using sodium hydride, add NaH (1.1 eq.) portion-wise to the isopropanol at 0 °C.

-

-

Reaction Setup:

-

To the freshly prepared solution of sodium isopropoxide in isopropanol, add 1,3-Difluoro-5-iodobenzene (1.0 equivalent) via syringe.

-

If a higher reaction temperature is desired, isopropanol can be used as the solvent and the reaction can be heated to reflux. For even higher temperatures, a higher boiling point aprotic polar solvent like DMF or DMSO can be used, in which case the isopropanol can be removed under reduced pressure after the formation of the alkoxide, or the sodium isopropoxide can be prepared in the chosen solvent.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak will indicate reaction progression.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Rationale and Scientific Integrity

The choice of an SNA r reaction is based on established principles of organic chemistry. The fluorine atoms strongly activate the benzene ring towards nucleophilic attack. The C2 position is the most electron-deficient due to the inductive effects of the adjacent fluorine atoms. The use of a strong nucleophile like sodium isopropoxide is necessary to initiate the reaction. The reaction proceeds through a stabilized Meisenheimer complex, an intermediate that validates the proposed mechanism. The loss of a fluoride ion is the driving force for the rearomatization to the final product.

Purification and Characterization

The crude product will likely contain unreacted starting material, the desired product, and potentially a small amount of the disubstituted byproduct (1,3-diisopropoxy-5-iodobenzene).

Purification Strategy

-

Flash Column Chromatography: This is the recommended method for purification. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The less polar product should elute before any remaining starting material.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic signals for the isopropoxy group (a septet and a doublet) and the aromatic protons.

-

¹³C NMR will confirm the number of unique carbon environments.

-

¹⁹F NMR is crucial to confirm the presence and environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern characteristic of an iodine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as C-O, C-F, and aromatic C-H bonds.

Potential Applications in Drug Discovery

Halogenated aromatic compounds are privileged scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. The iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments. This makes this compound a valuable intermediate for the synthesis of novel drug candidates.

Caption: Role in a drug discovery workflow.

Conclusion

While this compound is not a commercially cataloged chemical, its synthesis is well within the capabilities of a standard organic chemistry laboratory. By leveraging the reactivity of the readily available 1,3-Difluoro-5-iodobenzene, researchers can access this valuable building block. This guide provides a robust starting point for its synthesis, purification, and characterization, thereby enabling its application in the development of next-generation pharmaceuticals and advanced materials.

References

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of 5-iodo-1,3-difluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nomenclature and synonyms for the chemical compound identified as 5-iodo-1,3-difluoro-2-isopropoxybenzene. As a substituted aromatic compound with multiple halogen and alkoxy functional groups, its systematic naming follows specific IUPAC (International Union of Pure and Applied Chemistry) rules, which are critical for unambiguous scientific communication. This document will deconstruct the IUPAC naming process for this molecule, explore its known synonyms, and present its key identifiers in a clear, accessible format.

Understanding the Core Structure and Substituents

The foundation of the compound is a benzene ring, a six-carbon aromatic hydrocarbon. This ring is polysubstituted, meaning it has more than one hydrogen atom replaced by other functional groups. In this specific case, the substituents are:

-

Iodo: An iodine atom (-I)

-

Difluoro: Two fluorine atoms (-F)

-

Isopropoxy: An isopropyl group attached to an oxygen atom (-OCH(CH₃)₂)

The arrangement of these substituents on the benzene ring is crucial for its chemical properties and, consequently, for its correct naming.

Deciphering the IUPAC Nomenclature

The systematic naming of polysubstituted benzene derivatives adheres to a set of rules designed to provide a unique and descriptive name for every compound. For 5-iodo-1,3-difluoro-2-isopropoxybenzene, the process is as follows:

Step 1: Identifying the Parent Compound

When a substituted benzene does not have a common name that is accepted as the parent (e.g., toluene, aniline, phenol), the parent name is simply "benzene".[1] In this instance, there is no common parent name for this specific combination of substituents. Therefore, the base name of the compound is benzene .

Step 2: Identifying and Naming the Substituents

The substituents attached to the benzene ring are:

-

One iodo group

-

Two fluoro groups (collectively named "difluoro")

-

One isopropoxy group

Step 3: Numbering the Benzene Ring

The primary objective in numbering the carbon atoms of the benzene ring is to assign the lowest possible set of locants (numbers) to the substituents. The substituents are listed alphabetically to determine the numbering that results in the lowest locant at the first point of difference.

The substituents, in alphabetical order, are:

-

Difluoro

-

Iodo

-

Isopropoxy

Let's evaluate the possible numbering schemes to achieve the lowest locant set:

-

Scenario A: Starting the numbering from a fluoro group. If we assign '1' to a fluoro group, the other fluoro group would be at position '3'. The isopropoxy group would be at '2', and the iodo group at '5'. This gives the locant set 1, 2, 3, 5 .

-

Scenario B: Starting the numbering from the iodo group. If the iodo group is at position '1', the isopropoxy group could be at '2', and the fluoro groups at '4' and '6'. This gives the locant set 1, 2, 4, 6 .

-

Scenario C: Starting the numbering from the isopropoxy group. If the isopropoxy group is at position '1', one fluoro group could be at '2', the other at '6', and the iodo group at '4'. This gives the locant set 1, 2, 4, 6 .

Comparing the locant sets (1,2,3,5 vs. 1,2,4,6), the set 1, 2, 3, 5 has the lowest number at the third position (3 vs. 4). Therefore, this is the correct numbering scheme.

Following this numbering, the substituents are located as follows:

-

Fluoro groups at positions 1 and 3

-

Isopropoxy group at position 2

-

Iodo group at position 5

Step 4: Assembling the Full IUPAC Name

The substituents are listed in alphabetical order, preceded by their locants.

-

Difluoro (positions 1,3)

-

Iodo (position 5)

-

Isopropoxy (position 2)

Combining these elements gives the systematic IUPAC name:

1,3-Difluoro-5-iodo-2-isopropoxybenzene

Known Synonyms

While the IUPAC name provides a systematic and unambiguous identifier, other names may be encountered in chemical databases, supplier catalogs, or older literature. For this compound, a common synonym is:

-

5-iodo-1,3-difluoro-2-isopropoxybenzene

This name arises from a different, albeit non-standard, numbering of the benzene ring. While it describes the same molecule, This compound is the preferred IUPAC name as it adheres to the lowest locant rule. Another synonym found is 1,3-difluoro-5-iodo-2-propan-2-yloxybenzene.[2]

Key Identifiers

For precise identification and information retrieval, the following identifiers are essential:

| Identifier | Value | Source |

| Preferred IUPAC Name | This compound | IUPAC Nomenclature Rules |

| Synonym | 5-iodo-1,3-difluoro-2-isopropoxybenzene | Chemical Supplier Data |

| Synonym | 1,3-difluoro-5-iodo-2-propan-2-yloxybenzene | Kemcal[2] |

| CAS Number | 1826110-23-9 | Chemical Abstracts Service[2] |

| Molecular Formula | C₉H₉F₂IO | |

| Molecular Weight | 298.07 g/mol | |

| InChIKey | NRNVXKUUHBSFHS-UHFFFAOYSA-N | Kemcal[2] |

Chemical Structure Visualization

To provide a clear visual representation of the molecule, the following diagram illustrates the structure of this compound.

Sources

Methodological & Application

Application Notes and Protocols: O-Alkylation of 1,3-Difluoro-5-iodophenol with Isopropyl Bromide

Abstract

This document provides a comprehensive guide for the O-alkylation of 1,3-difluoro-5-iodophenol with isopropyl bromide, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. The protocol detailed herein is based on the principles of the Williamson ether synthesis.[1][2] This guide offers a detailed, step-by-step procedure, insights into the reaction mechanism, potential side reactions, and purification strategies. The information is intended for researchers, scientists, and drug development professionals.

Introduction: Significance and Background

The synthesis of aryl isopropyl ethers is a fundamental transformation in organic chemistry. The resulting motifs are prevalent in a wide array of biologically active molecules and functional materials. The specific target of this protocol, 1-(isopropoxy)-3,5-difluoro-5-iodobenzene, serves as a versatile building block. The electron-withdrawing fluorine atoms and the synthetically adaptable iodine atom make it a valuable precursor for further chemical modifications.

The Williamson ether synthesis, a reliable and long-established method, is employed for this procedure.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][3] The choice of a secondary alkyl halide, isopropyl bromide, introduces specific challenges, primarily the competition with elimination reactions, which will be addressed in the protocol design.[3][4]

Reaction Mechanism and Key Considerations

The alkylation of 1,3-difluoro-5-iodophenol with isopropyl bromide follows the Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of isopropyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether and a salt byproduct.[1][3]

Key Considerations:

-

Choice of Base: The selection of an appropriate base is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used to irreversibly deprotonate the phenol.[3][5] Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for the synthesis of aryl ethers and can be easier to handle.[5]

-

Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction.[1][2] Using the parent alcohol of the alkoxide as a solvent is another common practice.[3]

-

Competition with Elimination (E2) Reaction: Isopropyl bromide is a secondary alkyl halide, which makes it susceptible to base-catalyzed elimination (E2) to form propene as a major side product.[3][6] This side reaction is competitive with the desired SN2 pathway. Reaction conditions, particularly temperature, must be carefully controlled to favor substitution over elimination.[1]

-

C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[5][7] Generally, O-alkylation is favored under kinetic control and with counterions that do not strongly coordinate with the oxygen. The use of polar aprotic solvents typically favors O-alkylation.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the O-alkylation of 1,3-difluoro-5-iodophenol with isopropyl bromide.

3.1. Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1,3-Difluoro-5-iodophenol | C₆H₃F₂IO | 256.00 | 2.56 g | 10.0 | Starting material. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | Anhydrous, finely powdered. |

| Isopropyl Bromide | C₃H₇Br | 122.99 | 1.85 g (1.35 mL) | 15.0 | Reagent grade. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | For workup. |

| Brine | NaCl | 58.44 | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-difluoro-5-iodophenol (2.56 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide. To this stirred suspension, add isopropyl bromide (1.35 mL, 15.0 mmol) dropwise via a syringe.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-24 hours. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours; however, the use of a secondary alkyl halide may necessitate longer reaction times or slightly elevated temperatures.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 30 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous ammonium chloride solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

The crude product can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Fraction Collection: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, 1-(isopropoxy)-3,5-difluoro-5-iodobenzene.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(isopropoxy)-3,5-difluoro-5-iodobenzene.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Potential Issues & Troubleshooting |

| Yield | 60-80% | Low Yield: Incomplete reaction (extend reaction time or increase temperature slightly), significant elimination side product (lower temperature), or loss during workup/purification. |

| Purity | >95% (by NMR/GC-MS) | Impurities: Unreacted starting material, elimination byproduct (propene - will likely not be isolated), or C-alkylated products. Optimize chromatography for better separation. |

| Appearance | Colorless to pale yellow oil | Dark Color: Presence of impurities or decomposition. Ensure reagents are pure and reaction is not overheated. |

Reaction Mechanism Diagram

Caption: Reaction mechanism for the alkylation of 1,3-difluoro-5-iodophenol.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Isopropyl bromide is a volatile and potentially harmful alkylating agent. Handle with care.

-

N,N-dimethylformamide (DMF) is a suspected teratogen. Avoid inhalation and skin contact.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

PrepChem.com. Synthesis of isopropyl (2-isopropylphenyl) ether. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011-04-09). [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. pharmaxchange.info [pharmaxchange.info]

The Strategic Utility of 1,3-Difluoro-5-iodo-2-isopropoxybenzene in Modern Medicinal Chemistry

Introduction: Unlocking Novel Chemical Space with a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic properties can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins.[1] The subject of this guide, 1,3-Difluoro-5-iodo-2-isopropoxybenzene , is a highly versatile and strategically designed intermediate that offers medicinal chemists a powerful tool to access novel chemical space. This compound synergistically combines the benefits of fluorine substitution with the synthetic versatility of an iodo group, all while featuring an isopropoxy moiety that can influence solubility and conformational rigidity.

The strategic placement of two fluorine atoms meta to the iodine creates an electron-deficient aromatic ring, which can influence the reactivity of the C-I bond in cross-coupling reactions and provide vectors for strong intermolecular interactions in the final drug molecule. The isopropoxy group, ortho to the iodine, can exert steric and electronic effects that may be exploited to achieve selectivity in reactions or to probe specific binding pockets in target proteins. This application note provides a comprehensive guide to the synthesis and application of this valuable intermediate, with a focus on its use in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical and Safety Data

While specific experimental data for this compound is not extensively published, the properties of the closely related parent compound, 1,3-difluoro-5-iodobenzene, provide a useful reference.

| Property | Value (for 1,3-Difluoro-5-iodobenzene) | Source(s) |

| CAS Number | 2265-91-0 | [2][3][4] |

| Molecular Formula | C₆H₃F₂I | [2] |

| Molecular Weight | 239.99 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex |

| Boiling Point | 173-174 °C (lit.) | ChemicalBook |

| Density | ~2.001 g/cm³ | ChemicalBook |

| Refractive Index | n20/D 1.5540 (lit.) | ChemicalBook |

| Storage | Store at 2-8 °C, protect from light. | [3] |

Safety and Handling:

1,3-Difluoro-5-iodobenzene is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be strictly followed when handling this and structurally similar compounds. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]

Synthesis of this compound: A Proposed Route

A robust synthetic route to the title compound can be designed based on well-established organic transformations. The following multi-step synthesis is proposed, starting from the commercially available 3,5-difluoroaniline.

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Iodination of 3,5-Difluoroaniline

This step is based on the known reactivity of anilines towards electrophilic iodination, with the amino group directing the iodine to the para position.[5]

-

To a stirred solution of 3,5-difluoroaniline (1.0 equiv.) in a suitable solvent such as methanol or acetonitrile, add sodium bicarbonate (2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine (1.1 equiv.) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3,5-difluoro-4-iodoaniline by flash column chromatography.

Step 2: Diazotization and Hydrolysis to 3,5-Difluoro-4-iodophenol

This is a standard transformation of anilines to phenols via a diazonium salt intermediate.

-

Suspend 3,5-difluoro-4-iodoaniline (1.0 equiv.) in an aqueous solution of sulfuric acid (e.g., 2 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

Maintain the vigorous boiling for 30-60 minutes until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 3,5-difluoro-4-iodophenol by column chromatography.

Step 3: Williamson Ether Synthesis to this compound

The final step involves the alkylation of the phenol with an isopropyl halide in a classic Williamson ether synthesis.[6][7][8][9][10]

-

To a solution of 3,5-difluoro-4-iodophenol (1.0 equiv.) in a polar aprotic solvent such as DMF or acetone, add potassium carbonate (2.0-3.0 equiv.).

-

Add 2-iodopropane or 2-bromopropane (1.2-1.5 equiv.).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Applications in Medicinal Chemistry: Cross-Coupling Reactions

The C-I bond in this compound is the primary site for synthetic elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can enhance the rate of oxidative addition to the palladium(0) catalyst.

Figure 2: Key cross-coupling reactions utilizing the title intermediate.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, widely used in the synthesis of biaryl scaffolds found in many kinase inhibitors.[11][12]

-

To a reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This reaction is paramount for the synthesis of arylamines, a common motif in GPCR modulators and some classes of kinase inhibitors.[13][14][15][16]

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).

-

Add a dry, degassed solvent such as toluene, dioxane, or THF.

-

Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the desired arylamine product by flash column chromatography.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates and can be found in various biologically active molecules.[17][18]

-

To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylamine and another solvent such as THF or DMF.

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the arylalkyne product by flash column chromatography.

Case Studies in Drug Discovery

Application in Kinase Inhibitor Synthesis

The 3,5-difluorophenyl moiety is a key structural feature in a number of potent and selective kinase inhibitors. For example, in the development of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling, a 3,5-difluorophenyl group has been shown to contribute to potency.[19][20][21][22] The title intermediate can be used to synthesize analogs of such inhibitors where the isopropoxy group can probe interactions in the solvent-exposed region of the ATP-binding site.

Figure 3: Synthesis of an ITK inhibitor scaffold via Suzuki coupling.

Application in GPCR Modulator Synthesis

G protein-coupled receptors are a major class of drug targets, and allosteric modulators offer a promising therapeutic approach with the potential for greater selectivity and a more nuanced pharmacological response.[23][24][25][26][27] The synthesis of such modulators often involves the construction of complex molecular architectures, where the strategic introduction of fluorinated aromatic rings can be crucial for achieving the desired activity and pharmacokinetic profile. The title intermediate can be coupled with various amine-containing scaffolds via Buchwald-Hartwig amination to generate novel GPCR modulators.

Conclusion

This compound is a valuable and versatile intermediate for medicinal chemistry. Its trifunctional nature allows for the systematic and strategic exploration of chemical space in drug discovery programs. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of complex molecules targeting important therapeutic areas. The combination of fluorine's unique properties with the synthetic flexibility of the iodo group makes this building block a powerful asset for any medicinal chemist's toolbox.

References

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

- Gundla, R., et al. (2025, February 20). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. [Journal Name].

- Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Gundla, R., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv.

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Gundla, R., et al. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC.

- Gundla, R., et al. (2025, December 12). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Molecules. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- Burford, N. T., et al. (2016).

-

Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

-

Frontiers Media. (n.d.). Molecular Modulators of GPCRs Signal Transduction. Retrieved from [Link]

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

- MDPI. (2022, March 8). Allosteric Modulators of G Protein-Coupled Receptors. PMC.

-

bioRxiv. (2024, November 21). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

-

Frontiers Media. (2023, February 16). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]

-

ACS Publications. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

- Google Patents. (n.d.). WO2002088052A1 - Production of diisopropylbenzene.

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

-

MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

- Google Patents. (n.d.). US6274762B1 - Preparation of tri-iodo benzene compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. research.rug.nl [research.rug.nl]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

- 25. Allosteric Modulators of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv [biorxiv.org]

- 27. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

Functionalization of the C-I bond in 1,3-Difluoro-5-iodo-2-isopropoxybenzene

An In-Depth Guide to the Strategic Functionalization of the C-I Bond in 1,3-Difluoro-5-iodo-2-isopropoxybenzene

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable scaffold. Its utility stems from a unique combination of substituents: two electron-withdrawing fluorine atoms, a sterically influential and electronically donating isopropoxy group, and a highly reactive carbon-iodine (C-I) bond. This arrangement provides a powerful handle for introducing molecular complexity and fine-tuning physicochemical properties.

The C-I bond is the focal point of this molecule's synthetic versatility. Compared to its lighter halogen counterparts (C-Br, C-Cl), the C-I bond possesses a lower bond dissociation energy, rendering it significantly more susceptible to oxidative addition in catalytic cycles and metal-halogen exchange reactions. This heightened reactivity allows for a diverse array of transformations to be performed under relatively mild conditions, making it an ideal electrophilic partner in numerous synthetic protocols.

This guide provides a comprehensive overview of key strategies for the functionalization of the C-I bond in this compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and explain the critical parameters that ensure successful and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the substrate's properties and handling requirements is the foundation of any successful synthetic endeavor.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₂IO | |

| Molecular Weight | 314.07 g/mol | |

| CAS Number | Not available; constituent parts are well-documented. | N/A |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 60 °C @ 17 mmHg | |

| Density | ~2.0 g/cm³ | |

| Refractive Index (n20/D) | ~1.554 |

Safety and Handling Precautions

As with any halogenated aromatic compound, appropriate safety measures are critical.

-

Hazard Profile: This compound is expected to cause skin and eye irritation and may cause respiratory irritation.

-

Handling: All manipulations should be performed within a certified chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Refrigeration (2-8 °C) is recommended for long-term storage.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for C-C, C-N, and C-O bond formation, fundamentally changing the approach to molecular construction. The C-I bond of our substrate is an excellent electrophile for these transformations. The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron species (boronic acid or ester). Its popularity is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Expertise & Causality: The choice of a palladium catalyst and ligand is crucial. For an electron-rich, sterically accessible substrate like ours, a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is effective. A base is required to activate the boronic acid, forming a more nucleophilic borate species, which facilitates the transmetalation step. A mixed solvent system, often containing water (e.g., dioxane/water or toluene/ethanol/water), is used to dissolve both the organic substrate and the inorganic base.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-5-iodo-2-isopropoxybenzene

Welcome to the technical support center for the synthesis of 1,3-Difluoro-5-iodo-2-isopropoxybenzene (CAS No. 1826110-23-9)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a dense arrangement of functional groups, presents a unique synthetic challenge. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the subsequent electrophilic iodination step particularly demanding. This guide breaks down the synthesis into its two primary stages—Williamson Ether Synthesis and Electrophilic Iodination—to address potential issues at each critical juncture.

Overall Synthetic Workflow

The synthesis is typically approached in a two-step sequence starting from 2,6-difluorophenol.

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| STEP 1: ETHER SYNTHESIS | ||

| Low conversion of 2,6-difluorophenol | 1. Insufficient Base Strength: 2,6-Difluorophenol is more acidic than phenol but may require a sufficiently strong base for complete deprotonation. 2. Poor Nucleophilicity: The resulting phenoxide may be a weak nucleophile. 3. Steric Hindrance: The ortho-fluorine atoms may sterically hinder the approach of the electrophile. | 1. Base Selection: Switch from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[2] 2. Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺ or K⁺), leaving the alkoxide anion "naked" and more nucleophilic.[3] 3. Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C) can help overcome the activation energy barrier. Monitor for potential side reactions. |

| Elimination byproduct (propene) formation | The base is deprotonating the alkyl halide (2-iodopropane), leading to E2 elimination instead of SN2 substitution. This is more common with secondary alkyl halides.[4] | 1. Use a Less Hindered Base: Employ a carbonate base (K₂CO₃, Cs₂CO₃) which is generally less prone to causing elimination than alkoxides or hydrides. 2. Control Temperature: Avoid excessive heat, as higher temperatures favor elimination over substitution.[4] |

| STEP 2: IODINATION | ||

| Incomplete or no iodination | 1. Low Ring Reactivity: The two electron-withdrawing fluorine atoms and the isopropoxy group's steric bulk deactivate the ring towards electrophilic substitution. 2. Weak Iodinating Agent: Molecular iodine (I₂) is often not electrophilic enough to iodinate a deactivated ring.[5] | 1. Use a Potent Iodinating System: Employ a more powerful electrophilic iodine source. - N-Iodosuccinimide (NIS): A mild and effective reagent, often activated with a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TfOH).[6] - 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent that can be used with sulfuric acid for less reactive substrates. - Iodine Monochloride (ICl): Highly electrophilic but may cause competing chlorination.[6] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (monitor by TLC/GC) or gently warm the mixture. |

| Formation of multiple products (poor regioselectivity) | Although the position para to the isopropoxy group is strongly favored, minor substitution at other positions can occur under harsh conditions. | 1. Milder Conditions: Use the mildest effective conditions (e.g., NIS at room temperature) to maximize selectivity. 2. Reagent Choice: NIS is known for providing good regioselectivity in many cases.[6] |

| PURIFICATION | ||

| Product degradation on silica gel | The final product may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%) before packing the column.[7] 2. Use Alumina: Consider using neutral alumina as the stationary phase instead of silica gel.[7] |

| Persistent yellow/brown color in final product | Residual elemental iodine (I₂) or polyiodide species are present. | 1. Aqueous Workup: During the workup, wash the organic layer thoroughly with a reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, until the color disappears.[7] 2. Charcoal Treatment: If the color persists after chromatography, dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal followed by filtration can remove colored impurities. |

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: 2,6-Difluorophenol (CAS No. 28177-48-2) is the most logical and commercially available starting material.[8] It possesses the required difluoro substitution pattern, and its phenolic hydroxyl group is ideal for the initial Williamson ether synthesis.[9]

Q2: Can I use 2-bromopropane instead of 2-iodopropane for the etherification? A2: Yes, 2-bromopropane can be used. However, alkyl iodides are generally more reactive than alkyl bromides in SN2 reactions because iodide is a better leaving group.[4] If using 2-bromopropane, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.

Q3: My iodination reaction with molecular iodine and an oxidant is not working. Why? A3: The combination of two deactivating fluorine atoms makes the aromatic ring electron-deficient. While systems like I₂/HNO₃ can be effective for some activated aromatics, they are often insufficient for this substrate.[10] You need a pre-activated iodine source where the iodine atom is already highly electrophilic, such as in NIS or DIH.[5][11] The mechanism involves the direct attack of the aromatic ring on the electrophilic iodine, a process that is very slow with I₂ unless a strong activating system is present.

Q4: How do I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is the most convenient method. For both steps, you can monitor the disappearance of the starting material. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be helpful. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What are the key safety precautions for this synthesis? A5:

-

Reagents: Handle sodium hydride (if used) with extreme care; it is highly flammable and reacts violently with water. Perform the reaction under an inert atmosphere (N₂ or Ar). Iodinating agents like NIS and DIH are oxidizers and should be handled with care.[12]

-

Solvents: Work in a well-ventilated fume hood as organic solvents are volatile and flammable.

-

Product: The final product, 1,3-Difluoro-5-iodobenzene, is an irritant.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Difluoro-2-isopropoxybenzene

This procedure is based on the principles of the Williamson ether synthesis.[4][14]

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of phenol).

-

Reagents: Add 2,6-difluorophenol (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition: Stir the suspension vigorously and add 2-iodopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into cold water (50 mL).

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-difluoro-2-isopropoxybenzene, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure utilizes N-Iodosuccinimide (NIS) for an efficient electrophilic iodination.[15]

-

Setup: To a round-bottom flask protected from light, dissolve the crude 1,3-difluoro-2-isopropoxybenzene (1.0 eq) from Step 1 in acetonitrile (15 mL per 1 g).

-

Reagents: Add N-Iodosuccinimide (NIS, 1.1 eq).

-

Catalyst: Cool the mixture in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA, 0.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution may darken. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL).

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL), followed by brine (20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary), using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a solid or oil.[16]

-

References

- ResearchGate. (n.d.). Iodinating Reagents.

- Sharma, V. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol.

- Kemcal. (n.d.). CAS 1826110-23-9 | this compound.

- BenchChem. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). Iodination [Synthetic Reagents].

- ChemicalBook. (n.d.). 2,6-Difluorophenol synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution.

- Chem-Impex International. (n.d.). 1,3-Difluoro-5-iodobenzene.

- ChemicalBook. (2026, January 13). 1,3-Difluoro-5-iodobenzene.

- Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chem-Impex International. (n.d.). 2,6-Difluorophenol.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Chemsrc. (2025, August 20). 1,3-Difluoro-5-iodobenzene | CAS#:2265-91-0.

- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-iodobenzene | 2265-91-0.

- Francis Academic Press. (n.d.).

- Sigma-Aldrich. (n.d.). 2,6-Difluorophenol 98 28177-48-2.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- ResearchGate. (2025, March). Optimization of the reaction conditions for the synthesis of the alkyl iodide 10.

- Kaszynski, P., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- Google Patents. (n.d.).

- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.

- ChemScene. (n.d.). 2265-91-0 | 1,3-Difluoro-5-iodobenzene.

- BenchChem. (n.d.).

- Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.

- BLD Pharm. (n.d.). 2265-91-0|1,3-Difluoro-5-iodobenzene.

- Frontiers. (2020, February 19). Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges.

- PMC. (n.d.).

- The Organic Chemistry Tutor. (2018, May 6).

Sources

- 1. kemcal.com [kemcal.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 11. Iodination [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 1,3-Difluoro-5-iodobenzene | CAS#:2265-91-0 | Chemsrc [chemsrc.com]

- 13. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. francis-press.com [francis-press.com]

- 15. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 16. orgsyn.org [orgsyn.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.